molecular formula C11H10BrN B8052595 8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B8052595
M. Wt: 236.11 g/mol
InChI Key: AMDPXODFIBNXFR-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (8-Bromo-THCPI) is a brominated derivative of the tetrahydrocyclopenta[b]indole scaffold, a fused bicyclic structure combining indole and cyclopentane moieties. This compound is synthesized via Fischer indole cyclization, often using brominated precursors or post-synthesis bromination methods such as free radical or electrophilic substitution .

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPXODFIBNXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Starting Materials

The reaction begins with the condensation of 3-bromophenylhydrazine hydrochloride and cyclopentanone under acidic conditions (e.g., HCl/EtOH), forming a phenylhydrazone intermediate. Subsequent-sigmatropic rearrangement and cyclization yield the tetrahydrocyclopenta[b]indole skeleton with bromine at the 8-position. The regiochemistry is dictated by the bromine’s position on the phenylhydrazine: 3-bromo substitution directs cyclization to the 8-position, whereas 4-bromo analogs produce 7-bromo derivatives.

Optimization and Yield

Key modifications include using NaH in DMF for N-sulfonylation to protect the indole nitrogen, enhancing stability during subsequent reactions. Yields for the cyclization step typically range from 60–70%, with purification via column chromatography (silica gel, ethyl acetate/hexane). Challenges include managing the sensitivity of intermediates to oxidation and ensuring regiochemical fidelity.

Metal-Catalyzed Cyclization Strategies

Transition-metal catalysis offers versatile routes to cyclopenta[b]indoles, enabling access to complex substitution patterns.

Palladium-Catalyzed [3+2] Cycloaddition

Palladium(0) complexes facilitate the reaction between 3-nitroindoles and vinyl cyclopropanes, producing hexahydrocyclopenta[b]indoles with up to three contiguous stereocenters. For brominated derivatives, nitro groups at the 3-position can be replaced with bromine via Sandmeyer reactions post-cyclization. This method achieves enantioselectivities >90% ee using chiral phosphine ligands.

Gold-Catalyzed Rearrangement and Nazarov Cyclization

Gold(I) catalysts promote the rearrangement of enynyl acetates into cyclopenta[b]indol-1-ones through a tandem-sigmatropic shift and Nazarov cyclization. For example, enynyl acetate 66 undergoes gold-mediated rearrangement to pentadienyl cation 68 , which cyclizes to form the indole core. Bromination prior to cyclization ensures the 8-position is functionalized.

Post-Synthesis Bromination Techniques

Direct bromination of preformed tetrahydrocyclopenta[b]indole provides an alternative route, though regioselectivity remains a challenge.

Electrophilic Bromination

Electrophilic bromination using Br₂ in dichloromethane at 0°C selectively targets the 8-position when the indole nitrogen is protected as a sulfonamide. For instance, N-benzenesulfonyl-1,2,3,4-tetrahydrocyclopenta[b]indole reacts with Br₂ to yield the 8-bromo derivative in 65% yield.

Free Radical Bromination

Radical bromination with N-bromosuccinimide (NBS) and AIBN in CCl₄ introduces bromine at secondary carbon positions. While less regioselective, this method achieves 40–50% yields for 8-bromo products when conducted under rigorous temperature control (70°C, 12 h).

Comparative Analysis of Methods

Method Conditions Yield Regioselectivity Key Advantage
Fischer Indole SynthesisHCl/EtOH, 80°C, 12 h60–70%High (8-position)Scalable, minimal metal use
Pd-Catalyzed CyclizationPd(0)/chiral ligand, 120°C, 24 h75–85%ModerateEnantioselective
Electrophilic BrominationBr₂, CH₂Cl₂, 0°C, 2 h65%High (8-position)Direct functionalization
Free Radical BrominationNBS, AIBN, CCl₄, 70°C, 12 h40–50%LowNo protecting groups required

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of saturated analogs.

  • Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are palladium on carbon (Pd/C) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: this compound-2-one

  • Reduction Products: this compound-2-ol

  • Substitution Products: this compound-2-amine

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents
Indole derivatives have been extensively studied for their antiviral properties. A review highlighted the potential of indole-containing compounds, including 8-bromo derivatives, as antiviral agents against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The indole core is often identified as the pharmacophore responsible for antiviral activity, with modifications enhancing solubility and membrane permeability .

Antibacterial Activity
Research indicates that 8-bromo-tetrahydrocyclopenta[b]indole analogs exhibit significant antibacterial properties. For instance, studies on MreB inhibitors demonstrated that certain derivatives possess activity against Gram-negative bacteria. These compounds showed low Minimum Inhibitory Concentrations (MICs), suggesting their potential as effective antibacterial agents .

Immunosuppressive Agents
Patents have been filed for the use of tetrahydrocyclopenta[b]indole derivatives in treating autoimmune and inflammatory disorders. These compounds are designed to be orally bioavailable immunosuppressants, addressing an unmet need in therapeutic options for such conditions .

Pharmacological Insights

Mechanism of Action
The mechanism by which 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole exerts its effects involves interaction with specific biological targets. Research has shown that these compounds can modulate receptor activity, influencing pathways related to inflammation and immune response. For example, certain derivatives have been identified as androgen receptor modulators .

Case Studies

  • HCV Inhibition : A compound derived from the indole framework demonstrated potent inhibition of HCV replication in vitro, with an EC50 value in the nanomolar range. This study underscores the potential of 8-bromo derivatives in developing new antiviral therapies .
  • Antibacterial Efficacy : In a comparative study of various cyclopenta analogs against Pseudomonas aeruginosa and Escherichia coli, 8-bromo derivatives exhibited lower MICs compared to standard treatments. This highlights their promising role in antibiotic development .

Mechanism of Action

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is structurally similar to other brominated indoles, such as 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole and 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole. its unique position of the bromine atom on the 8th carbon distinguishes it from these compounds, potentially leading to different biological activities and chemical properties.

Comparison with Similar Compounds

Table 1: Positional Isomers of Brominated THCPI

Position Synthesis Method Key Applications Spectral Differentiation (¹H NMR)
5-Bromo Fisher indole synthesis CNS drug intermediates Aromatic protons at δ 6.8–7.1 ppm
6-Bromo Free radical bromination Dimeric compound synthesis δ 7.2–7.4 ppm (C7-H)
7-Bromo Fischer’s method Antibacterial agents δ 7.1–7.3 ppm (C8-H)
8-Bromo Electrophilic bromination Antimicrobial/antioxidant δ 7.4–7.6 ppm (C9-H)

Comparison with Carbazole Derivatives

5,8-Dibromo-5,6-dihydro(3,2-a)carbazole

  • Structure : Features a partially saturated carbazole ring system.
  • Synthesis : Prepared via free radical bromination of 8-bromo-5,6-dihydrocarbazole, yielding 70–85% efficiency .
  • Activity : Less potent in antimicrobial assays compared to 8-Bromo-THCPI due to reduced ring strain and electronic effects .

3-(3,4,5-Trimethoxyphenyl)-THCPI-2-carboxylic Acid

  • Structure : Includes a trimethoxyphenyl substituent and carboxylic acid group.
  • Crystallography : The pendant benzene ring forms a dihedral angle of 66.65° with the fused bicyclic system, influencing its binding to biological targets .
  • Therapeutic Use : Evaluated for atherosclerosis treatment, showcasing the scaffold’s versatility .

Table 2: Carbazole vs. THCPI Derivatives

Compound Class Key Features Bioactivity Highlights
8-Bromo-THCPI Bromine at C8, high electrophilicity Antimicrobial, antioxidant
5,8-Dibromocarbazole Dual bromination, planar structure Moderate antibacterial activity
Trimethoxyphenyl-THCPI Bulky substituent, chiral center Anti-inflammatory, lipid-lowering

Spectral Differentiation

  • ¹H NMR :
    • 8-Bromo-THCPI: Distinct deshielding of C9-H (δ 7.4–7.6 ppm) due to bromine’s electron-withdrawing effect .
    • 7-Bromo-THCPI: C8-H appears at δ 7.1–7.3 ppm .
  • Mass Spectrometry : Molecular ion peaks for 8-Bromo-THCPI (MW 250.08 g/mol) vs. 7-Bromo-THCPI (MW 250.08 g/mol) are identical, necessitating NMR for differentiation .

Biological Activity

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H10BrN
  • Molecular Weight : Approximately 236.11 g/mol
  • CAS Number : 1261732-11-9

The compound features a bicyclic structure with a bromine atom at the eighth position, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Description Reference
AntiviralExhibits inhibitory effects against various viruses through receptor modulation.
AnticancerInduces apoptosis in cancer cell lines by modulating signaling pathways.
NeuroprotectiveProtects neuronal cells from oxidative stress and apoptosis.
AntioxidantScavenges free radicals, reducing oxidative damage in cells.

Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral properties against Hepatitis C Virus (HCV). The compound was found to inhibit HCV replication with an effective concentration (EC50) in the low nanomolar range.

Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound can induce cell death through apoptosis. In one study involving breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers.

Neuroprotective Effects

In neurobiology research, the compound was shown to protect against neuronal cell death induced by oxidative stress. It effectively reduced levels of reactive oxygen species (ROS) and enhanced cell survival rates in models of neurodegeneration.

Q & A

Q. What are common synthetic methodologies for introducing bromine at the 8-position of the cyclopenta[b]indole scaffold?

Bromination at the 8-position is typically achieved via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or substitution reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives are synthesized using PEG-400:DMF solvent mixtures and CuI catalysis, followed by purification via flash column chromatography (70:30 ethyl acetate:hexane) . The bromine atom is introduced early in the synthesis to direct regioselectivity in subsequent reactions. Yield optimization (46–50%) often requires precise stoichiometric ratios (e.g., 1.3 equivalents of alkyne reagents) and controlled reaction times (12–24 hours) .

Q. What spectroscopic techniques are essential for characterizing 8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Signals such as δ 4.51 ppm (triazole-linked CH₂) and δ 55.5 ppm (methoxy carbons) confirm substituent integration .
  • FAB-HRMS : Validates molecular ions (e.g., m/z 397.0653 [M+H]⁺) with <5 ppm error .
  • TLC : Monitors reaction progress (Rf values: 0.22–0.30 in ethyl acetate:hexane) .
  • 19F NMR : Used for fluorinated analogs (e.g., δ -114.65 ppm for 4-fluorophenyl derivatives) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives in CuAAC reactions?

Yield optimization involves:

  • Solvent selection : PEG-400:DMF (2:1) enhances solubility and reduces side reactions .
  • Catalyst loading : 2 equivalents of CuI minimizes copper-mediated decomposition .
  • Purification : Gradient flash chromatography (70:30 to 100% ethyl acetate) removes residual DMF and unreacted azides .
  • Post-reaction heating : Vacuum drying at 90°C eliminates solvent traces, improving purity .

Q. How to resolve discrepancies in NMR data when synthesizing novel this compound analogs?

Contradictions in NMR shifts (e.g., unexpected splitting or missing peaks) may arise from:

  • Tautomerism : Indole NH protons can exchange rapidly, broadening signals. Use DMSO-d₆ to stabilize tautomers .
  • Residual solvents : DMF (δ ~2.7–3.0 ppm) may obscure aliphatic signals. Repurify via precipitation or column chromatography .
  • Steric effects : Bulky substituents (e.g., 3,5-dimethoxyphenyl) cause upfield/downfield shifts. Compare with computational models (DFT) for validation .

Q. What strategies are employed to evaluate the impact of bromine substitution on the bioactivity of cyclopenta[b]indole derivatives?

  • SAR studies : Synthesize analogs with Br at positions 5, 7, or 9 and compare antibacterial activity (e.g., MIC against S. aureus) .
  • Computational docking : Map bromine’s electrostatic interactions with target enzymes (e.g., bacterial topoisomerases) .
  • Fluorine substitution : Replace Br with F (e.g., 4-fluorophenyl derivatives) to assess halogen-specific effects on membrane permeability .

Q. How to design experiments for identifying decomposition pathways of this compound under varying pH conditions?

  • Stability assays : Incubate the compound in buffers (pH 3–10) and monitor degradation via LC-MS at 24-hour intervals.
  • Isolation of byproducts : Use preparative HPLC to isolate degradation products (e.g., debrominated indoles) and characterize via HRMS/NMR .
  • Kinetic analysis : Plot degradation rates (k) vs. pH to identify labile functional groups (e.g., triazole rings prone to hydrolysis at pH > 9) .

Methodological Notes

  • Contradiction handling : Conflicting yields (25–50%) in similar reactions may stem from variations in azide purity or CuI activity. Pre-purify azides via recrystallization and test CuI batches via iodometric titration.
  • Advanced purification : For hygroscopic derivatives (e.g., hydrate forms), use anhydrous Na₂SO₄ and store under argon .
  • Biological assays : Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., HEK293 cells) to differentiate specific vs. nonspecific effects .

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